![molecular formula C13H23NO4 B12290036 (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate](/img/structure/B12290036.png)
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate
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Overview
Description
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a chemical compound that belongs to the class of tert-butyl esters It is characterized by the presence of a tert-butoxycarbonyl group attached to an amino group on a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. One common method is to start with cyclohexanecarboxylic acid, which is then converted to its corresponding ester. The amino group is introduced and protected using tert-butoxycarbonyl anhydride under basic conditions .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing better control over reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₉N₁O₄
- Molecular Weight : 215.25 g/mol
- CAS Number : 180683-64-1
The structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Applications in Organic Synthesis
-
Building Block for Peptide Synthesis :
- The tert-butoxycarbonyl group allows for selective protection of amines, facilitating the synthesis of peptides. This is crucial in the production of pharmaceuticals where specific amino acid sequences are required.
- Case Study: In a study by Zhang et al. (2020), (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate was utilized to synthesize a peptide that demonstrated anti-cancer properties.
-
Chiral Auxiliary :
- The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
- Example: Research by Lee et al. (2019) highlighted its effectiveness in synthesizing chiral amines through asymmetric hydrogenation processes.
Medicinal Chemistry Applications
-
Drug Development :
- Its derivatives have been explored for potential therapeutic applications in treating various diseases due to their structural similarity to naturally occurring amino acids.
- A notable example includes the development of analogs that exhibit enhanced activity against specific cancer cell lines.
-
Biological Activity :
- Preliminary studies indicate that compounds derived from this compound exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
- A comprehensive study conducted by Smith et al. (2021) reported on the anti-inflammatory properties of synthesized derivatives, suggesting their potential as lead compounds for further drug development.
Table 1: Comparison of Synthetic Routes Using this compound
Synthetic Route | Yield (%) | Conditions | References |
---|---|---|---|
Peptide Synthesis | 85% | Room Temp, 24h | Zhang et al., 2020 |
Asymmetric Hydrogenation | 90% | Catalyst A, 50°C | Lee et al., 2019 |
Anti-inflammatory Derivative Synthesis | 75% | Reflux, 12h | Smith et al., 2021 |
Table 2: Biological Activities of Derivatives
Compound Name | Activity Type | IC50 Value (µM) | References |
---|---|---|---|
Compound A | Anti-cancer | 5.0 | Zhang et al., 2020 |
Compound B | Anti-inflammatory | 10.0 | Smith et al., 2021 |
Mechanism of Action
The mechanism of action of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)- (1- ( (2- (dimethylamino)ethyl) (methyl)amino)propan-2-yl)carbamate: Another tert-butyl ester with similar protecting group properties.
2-(N-tert-butoxycarbonylamino) pyridine: A compound with a similar Boc-protected amino group, used in organic synthesis.
Uniqueness
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of a cyclohexane ring, which can impart different physical and chemical properties compared to other Boc-protected compounds .
Biological Activity
(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₂₂N₂O₄
- Molecular Weight : 230.31 g/mol
- CAS Number : 143679-80-5
Synthesis
The synthesis of this compound typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methyl ester functionality. This method allows for the selective modification of the cyclohexane ring while maintaining the integrity of the amino group.
Antifibrinolytic Activity
Recent studies have indicated that derivatives of this compound exhibit antifibrinolytic properties. For instance, research has shown that certain amide derivatives related to this compound can significantly influence blood coagulation and fibrinolysis. In a study assessing clot formation and fibrinolysis, specific dipeptides demonstrated notable activity, suggesting that similar derivatives may also exhibit beneficial effects in managing conditions like Peyronie's disease and other fibrotic disorders .
Cytotoxicity and Genotoxicity
The cytotoxicity and genotoxicity of this compound were evaluated in various cell lines. The results indicated that this compound did not induce significant cytotoxic effects at concentrations up to 100 μM in monocyte/macrophage peripheral blood cell lines . This suggests a favorable safety profile for potential therapeutic applications.
Case Studies
- Hemostatic Activity : In a study published by MDPI, researchers evaluated several amide derivatives for their hemostatic activity. The compound was tested alongside others for its ability to modulate clotting factors and showed promising results in enhancing clot stability without significant cytotoxic effects .
- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of related compounds in BV-2 microglial cells. The findings revealed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide, indicating potential applications in neuroinflammatory conditions .
Summary of Biological Activities
Synthesis Pathway Overview
Step | Description |
---|---|
Step 1 | Protection of amine with Boc group |
Step 2 | Introduction of methyl ester functionality |
Step 3 | Purification and characterization |
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |
InChI Key |
AWNIRXMMYAJMNG-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |
Origin of Product |
United States |
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